molecular formula C15H15NO3S2 B2559775 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381170-33-8

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2559775
CAS No.: 381170-33-8
M. Wt: 321.41
InChI Key: HPVZWVXLAUKQBS-XFXZXTDPSA-N
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Description

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
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Biological Activity

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C15H15N2O4S2C_{15}H_{15}N_{2}O_{4}S_{2}, with a molecular weight of approximately 325.4 g/mol. The compound features a thiazolidine ring, which is known to contribute to its biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH assay has been employed to evaluate the free radical scavenging ability of these compounds. For instance, derivatives showed higher antioxidant activity compared to standard antioxidants such as ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed using agar well diffusion methods. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer properties of thiazolidine derivatives have been extensively studied. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways and inhibit cell proliferation by modulating cell cycle regulatory proteins .

Case Studies

  • Antioxidant Evaluation : A study reported that a series of thiazolidine derivatives exhibited IC50 values in the range of 10–30 µM in DPPH assays, highlighting their potential as effective antioxidants .
  • Antimicrobial Screening : In another study, thiazolidine derivatives were tested against a panel of pathogens, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against E. coli and S. aureus, indicating moderate antibacterial activity .
  • Anticancer Mechanism : Research involving MCF7 cells treated with thiazolidine derivatives revealed a significant increase in apoptosis markers after 48 hours of treatment, with IC50 values around 25 µM for the most potent compounds tested .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often influenced by substituents on the phenyl ring and the overall molecular structure. Electron-withdrawing groups enhance activity by stabilizing negative charges during reactions with biological targets. Conversely, electron-donating groups may reduce potency due to steric hindrance or unfavorable electronic interactions .

Substituent Effect on Activity
Electron-withdrawing (e.g., -NO2)Increases potency
Electron-donating (e.g., -OCH3)Decreases potency

Properties

IUPAC Name

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-4-2-5-11(8-10)9-12-14(19)16(15(20)21-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVZWVXLAUKQBS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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